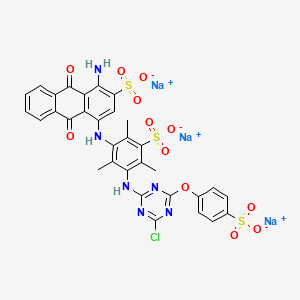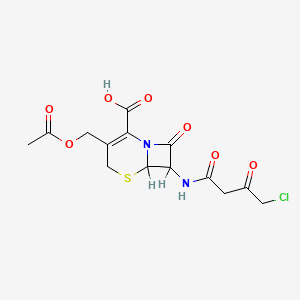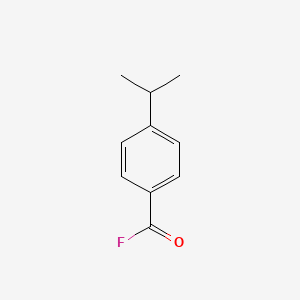
4-(Propan-2-yl)benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)benzoyl fluoride is an organic compound with the molecular formula C10H11FO It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a propan-2-yl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)benzoyl fluoride can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
[ \text{C6H5COCl} + \text{C6H5CH(CH3)2} \xrightarrow{\text{AlCl3}} \text{C6H5COC6H4CH(CH3)2} ]
Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield benzoyl fluorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)benzoyl fluoride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
Oxidation: Benzoic acids.
Bromination: Benzylic bromides.
Scientific Research Applications
4-(Propan-2-yl)benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)benzoyl fluoride involves its reactivity at the benzylic position. The presence of the propan-2-yl group enhances the stability of the benzylic carbocation intermediate, facilitating various substitution and oxidation reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that alter their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Fluoride: The parent compound, without the propan-2-yl substitution.
4-Methylbenzoyl Fluoride: A similar compound with a methyl group instead of a propan-2-yl group.
4-Ethylbenzoyl Fluoride: A compound with an ethyl group at the para position.
Uniqueness
4-(Propan-2-yl)benzoyl fluoride is unique due to the presence of the propan-2-yl group, which provides steric hindrance and electronic effects that influence its reactivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its methyl and ethyl analogs.
Properties
CAS No. |
87114-36-1 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
4-propan-2-ylbenzoyl fluoride |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 |
InChI Key |
UCXAAJMNFNFXED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


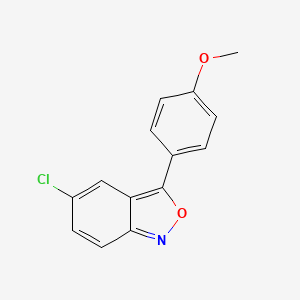
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)

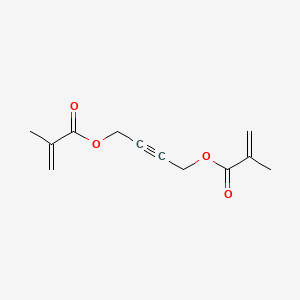

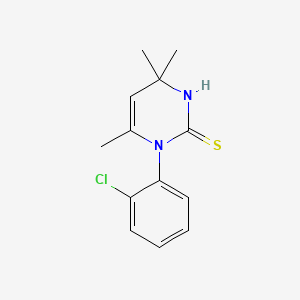
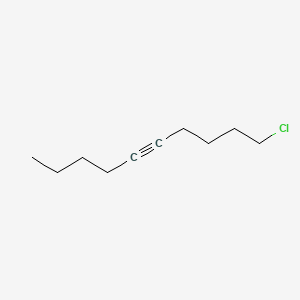
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)


